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Introduction
Odevixibat (Bylvay®) is a potent, reversible, and selective inhibitor of the ileal bile acid

transporter (IBAT). It acts locally in the distal ileum to decrease the reabsorption of bile acids,

thereby reducing serum bile acid levels. This mechanism of action makes it an effective

treatment for pruritus in patients with progressive familial intrahepatic cholestasis (PFIC). Given

its localized action in the gastrointestinal tract and minimal systemic absorption, the potential

for systemic drug-drug interactions (DDIs) is considered low. However, a thorough evaluation of

its DDI potential is crucial to ensure patient safety, especially in a population that may be

receiving multiple concomitant medications.

These application notes provide a comprehensive overview and detailed protocols for

designing and conducting in vitro and in vivo DDI studies for Odevixibat, in line with regulatory

guidelines.

Odevixibat's DDI Profile: Key Characteristics
Mechanism of Action: Local inhibition of IBAT in the terminal ileum.

Systemic Exposure: Minimal systemic absorption.[1][2]
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Metabolism: Odevixibat is largely unmetabolized.[1]

Transporter Interactions: Odevixibat is a substrate of P-glycoprotein (P-gp).[3] In vitro

studies have shown that Odevixibat does not inhibit or induce cytochrome P450 (CYP)

enzymes, nor does it inhibit key uptake and efflux transporters including NTCP, OATP1B1,

OATP1B3, OAT1, OAT3, OCT1, OCT2, MATE1, MATE2-K, P-gp, BCRP, or BSEP.[3]

In Vitro Drug-Drug Interaction Studies
Objective
To assess the potential of Odevixibat to inhibit or induce major drug-metabolizing enzymes

(CYPs) and to inhibit key drug transporters.

Data Presentation
Table 1: Summary of In Vitro Inhibition of Cytochrome P450 Enzymes by Odevixibat
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CYP
Isoform

Test
System

Substrate
Odevixibat
Concentrati
on (µM)

% Inhibition IC50 (µM)

CYP1A2
Human Liver

Microsomes
Phenacetin Up to 100 Not specified > 100

CYP2B6
Human Liver

Microsomes
Bupropion Up to 100 Not specified > 100

CYP2C8
Human Liver

Microsomes
Amodiaquine Up to 100 Not specified > 100

CYP2C9
Human Liver

Microsomes
Diclofenac Up to 100 Not specified > 100

CYP2C19
Human Liver

Microsomes

S-

Mephenytoin
Up to 100 Not specified > 100

CYP2D6
Human Liver

Microsomes

Dextromethor

phan
Up to 100 Not specified > 100

CYP3A4
Human Liver

Microsomes
Midazolam Up to 100 Not specified > 100

CYP3A4
Human Liver

Microsomes
Testosterone Up to 100 Not specified > 100

Data based on in vitro studies indicating no significant inhibition.

Table 2: Summary of In Vitro Inhibition of Drug Transporters by Odevixibat
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Transporter
Test
System

Probe
Substrate

Odevixibat
Concentrati
on (µM)

% Inhibition IC50 (µM)

P-gp Caco-2 cells Digoxin Up to 100 Not specified > 100

BCRP
MDCKII-

BCRP cells

Estrone-3-

sulfate
Up to 100 Not specified > 100

OATP1B1

HEK293-

OATP1B1

cells

Estradiol-

17β-

glucuronide

Up to 100 Not specified > 100

OATP1B3

HEK293-

OATP1B3

cells

Estradiol-

17β-

glucuronide

Up to 100 Not specified > 100

BSEP
Vesicles with

BSEP
Taurocholate Up to 100 Not specified > 100

NTCP
HEK293-

NTCP cells
Taurocholate Up to 100 Not specified > 100

OAT1
HEK293-

OAT1 cells

Para-

aminohippura

te

Up to 100 Not specified > 100

OAT3
HEK293-

OAT3 cells

Estrone-3-

sulfate
Up to 100 Not specified > 100

OCT1
HEK293-

OCT1 cells
Metformin Up to 100 Not specified > 100

OCT2
HEK293-

OCT2 cells
Metformin Up to 100 Not specified > 100

MATE1
HEK293-

MATE1 cells
Metformin Up to 100 Not specified > 100

MATE2-K

HEK293-

MATE2-K

cells

Metformin Up to 100 Not specified > 100
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Data based on in vitro studies indicating no significant inhibition.

Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes

Materials: Pooled human liver microsomes (HLMs), specific CYP probe substrates (e.g.,

phenacetin for CYP1A2, midazolam for CYP3A4), Odevixibat, positive control inhibitors,

NADPH regenerating system.

Procedure:

Pre-incubate HLMs with a range of Odevixibat concentrations (e.g., 0.1 to 100 µM) or a

positive control inhibitor in a phosphate buffer at 37°C.

Initiate the reaction by adding the specific CYP probe substrate and the NADPH

regenerating system.

Incubate for a predetermined time, ensuring linear metabolite formation.

Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

Data Analysis: Calculate the percent inhibition of enzyme activity at each Odevixibat
concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a

four-parameter logistic model.

Protocol 2: In Vitro Transporter Inhibition Assay (using P-gp as an example)

Materials: Caco-2 cell monolayers grown on permeable supports, a probe substrate for P-gp

(e.g., digoxin), Odevixibat, a positive control inhibitor (e.g., verapamil), Hank's Balanced Salt

Solution (HBSS).

Procedure:

Wash the Caco-2 cell monolayers with HBSS.
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Pre-incubate the cells with a range of Odevixibat concentrations or a positive control

inhibitor in HBSS in both the apical and basolateral compartments at 37°C.

Add the P-gp probe substrate to the basolateral compartment.

At specified time points, collect samples from the apical compartment.

Measure the concentration of the probe substrate in the samples using a validated

analytical method (e.g., LC-MS/MS).

Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B) and the percent inhibition of

the probe substrate transport at each Odevixibat concentration. Determine the IC50 value.

In Vitro DDI Assessment

Odevixibat

CYP450 Inhibition Assay
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Test for Inhibition

Transporter Inhibition Assay
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Test for Inhibition
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Determine IC50

IC50 Values for
Transporters

Determine IC50

Click to download full resolution via product page

In Vitro DDI Experimental Workflow.

In Vivo Drug-Drug Interaction Studies
Objective
To evaluate the effect of co-administered drugs on the pharmacokinetics of Odevixibat and the

effect of Odevixibat on the pharmacokinetics of co-administered drugs in a clinical setting.

Data Presentation
Table 3: Pharmacokinetic Parameters of Odevixibat When Co-administered with a P-gp

Inhibitor (Itraconazole)
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Parameter
Odevixibat Alone
(Geometric Mean)

Odevixibat +
Itraconazole
(Geometric Mean)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) [Data not available] [Data not available] 1.52 (Not specified)

AUC (ng*h/mL) [Data not available] [Data not available] 1.66 (Not specified)

Administration with itraconazole, a strong P-gp inhibitor, increased odevixibat Cmax by 52%

and AUC by 66%, effects not expected to be clinically meaningful.[3]

Table 4: Recommendations for Co-administration of Odevixibat with Other Drugs

Co-administered Drug
Class

Recommendation Rationale

Bile Acid Sequestrants (e.g.,

cholestyramine, colesevelam,

colestipol)

Administer at least 4 hours

before or 4 hours after

Odevixibat.

Bile acid sequestrants may

bind to Odevixibat in the gut,

reducing its efficacy.[3]

P-gp Inducers (e.g., rifampin)

[No specific recommendation

available; further studies may

be warranted]

Potential to decrease

Odevixibat exposure, although

clinical significance is

unknown.

CYP3A4 Substrates (e.g.,

midazolam)

[No specific recommendation

available; DDI study conducted

but results not publicly

available]

To confirm the lack of in vivo

inhibition of CYP3A4 by

Odevixibat.

Experimental Protocols
Protocol 3: Clinical DDI Study with a P-gp Inhibitor (e.g., Itraconazole)

Study Design: An open-label, two-period, fixed-sequence crossover study in healthy adult

volunteers.

Procedure:
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Period 1: Administer a single oral dose of Odevixibat. Collect serial blood samples over a

specified period (e.g., 24-48 hours) to determine the pharmacokinetic profile of

Odevixibat alone.

Washout Period: A sufficient washout period between treatments.

Period 2: Administer the P-gp inhibitor (e.g., itraconazole) for several days to achieve

steady-state concentrations. On the last day of inhibitor administration, co-administer a

single oral dose of Odevixibat. Collect serial blood samples to determine the

pharmacokinetic profile of Odevixibat in the presence of the inhibitor.

Data Analysis: Calculate the pharmacokinetic parameters (Cmax, AUC, t1/2) for Odevixibat
in both periods. Determine the geometric mean ratios (GMRs) and 90% confidence intervals

(CIs) for Cmax and AUC to assess the magnitude of the interaction.

Protocol 4: Clinical DDI Study with a P-gp Inducer (e.g., Rifampin) - Proposed

Study Design: An open-label, two-period, fixed-sequence crossover study in healthy adult

volunteers.

Procedure:

Period 1: Administer a single oral dose of Odevixibat and determine its pharmacokinetic

profile.

Washout Period.

Period 2: Administer the P-gp inducer (e.g., rifampin) for a sufficient duration to achieve

maximal induction. On the last day of inducer administration, co-administer a single oral

dose of Odevixibat and determine its pharmacokinetic profile.

Data Analysis: Compare the pharmacokinetic parameters of Odevixibat with and without the

inducer to assess the impact of P-gp induction on Odevixibat exposure.
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In Vivo DDI Clinical Study Design
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Clinical DDI Study Workflow.
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Signaling Pathway and Mechanism of Action
Odevixibat's primary mechanism of action is the inhibition of the ileal bile acid transporter

(IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This

transporter is responsible for the reabsorption of the majority of bile acids from the terminal

ileum back into the enterohepatic circulation. By blocking IBAT, Odevixibat increases the fecal

excretion of bile acids, leading to a reduction in the total bile acid pool and consequently lower

levels of serum bile acids.

Odevixibat Mechanism of Action

Enterohepatic
Circulation

Liver

Bile Acids
in Gut Lumen

Bile Acid Secretion

Ileal Bile Acid
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Reabsorption

Fecal Bile Acid
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Increased Excretion
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Odevixibat

Inhibits
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Odevixibat's Inhibition of IBAT.

Conclusion
The experimental designs and protocols outlined in these application notes provide a robust

framework for evaluating the drug-drug interaction potential of Odevixibat. Based on current in
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vitro and in vivo data, Odevixibat demonstrates a low risk for clinically significant systemic

DDIs. Its local action in the gut is a key feature, and potential interactions are primarily

anticipated with drugs that may interfere with its localized concentration and activity, such as

bile acid sequestrants. Further clinical studies, particularly with P-gp inducers, could provide a

more complete DDI profile and further support its safe use in the target patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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